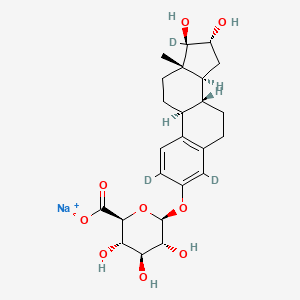
Estriol-d3 3-O-beta-D-glucuronide (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estriol-d3 3-O- is a deuterated form of estriol, a naturally occurring estrogen. The incorporation of deuterium atoms allows for differentiation between Estriol-d3 and non-labeled estriol, aiding in accurate quantification in complex biological matrices. Estriol itself is one of the three major estrogens in humans, primarily produced during pregnancy by the placenta .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Estriol-d3 3-O- involves the incorporation of deuterium atoms into the estriol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of Estriol-d3 3-O- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
化学反応の分析
Types of Reactions: Estriol-d3 3-O- undergoes various chemical reactions, including:
Oxidation: Estriol-d3 can be oxidized to form estrone-d3.
Reduction: Reduction of estriol-d3 can yield estradiol-d3.
Substitution: The hydroxyl groups in estriol-d3 can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Estrone-d3
Reduction: Estradiol-d3
Substitution: Various substituted estriol-d3 derivatives.
科学的研究の応用
Estriol-d3 3-O- is primarily used as an internal standard in mass spectrometry-based assays. The incorporation of deuterium atoms allows for accurate differentiation and quantification of estriol in complex biological samples. This is particularly useful in clinical research for monitoring estrogen levels in various physiological and pathological conditions. Additionally, Estriol-d3 is used in pharmacokinetic studies to understand the metabolism and distribution of estriol in the body .
作用機序
Estriol-d3 3-O- exerts its effects by binding to estrogen receptors in target cells. Upon binding, the estrogen receptor complex translocates to the nucleus, where it regulates gene transcription. This leads to the formation of messenger RNA (mRNA), which interacts with ribosomes to produce specific proteins that mediate the physiological effects of estriol. The primary molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various cellular processes such as growth, differentiation, and reproduction .
類似化合物との比較
Estriol-d3 3-O- is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. Similar compounds include:
Estrone-d3: A deuterated form of estrone, another major estrogen.
Estradiol-d3: A deuterated form of estradiol, the most potent estrogen.
Estriol: The non-deuterated form of estriol, commonly used in clinical and research settings
Estriol-d3 3-O- stands out due to its specific use as an internal standard in mass spectrometry, providing accurate and reliable data in various scientific research applications.
特性
分子式 |
C24H31NaO9 |
|---|---|
分子量 |
489.5 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-16,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1/i3D,8D,21D; |
InChIキー |
FLBRXKAJFFYOFP-DMTPDHQVSA-M |
異性体SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+] |
正規SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


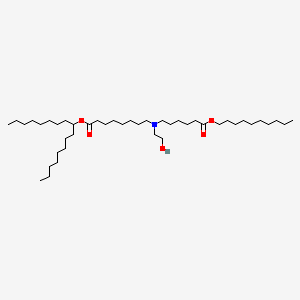
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
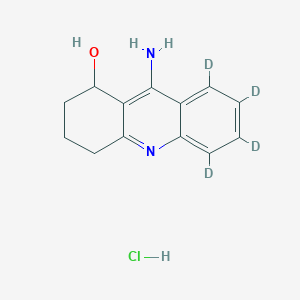
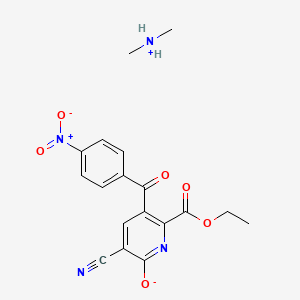

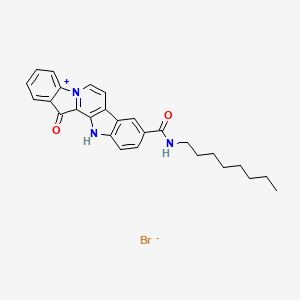
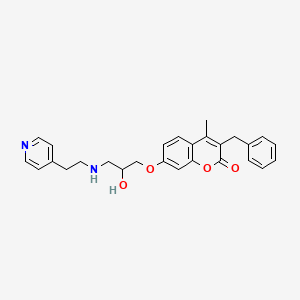
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

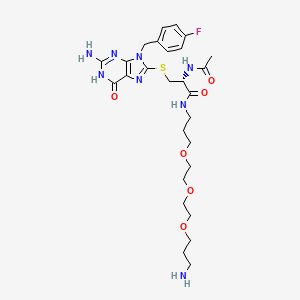

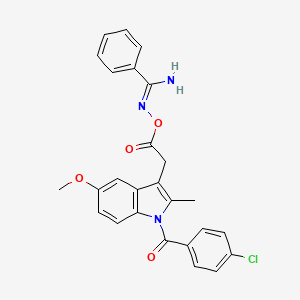
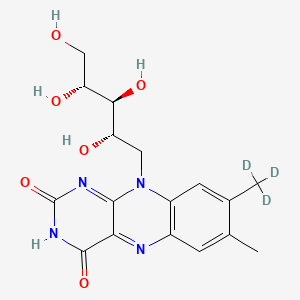
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)
